N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzamide group (benzene ring attached to an amide), a cyano group (C≡N), and a cyclohexyl group (a six-membered carbon ring). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the cyano group might undergo reactions such as hydrolysis, reduction, or addition. The amide group could participate in reactions like amide hydrolysis or the formation of amines .Scientific Research Applications
Operationally Simple Synthesis and Educational Applications
A study describes the use of COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], a nonhazardous coupling reagent, in the synthesis of N,N-diethyl-3-methylbenzamide (DEET). This process is highlighted for its educational value in teaching fundamental principles of carbonyl reactivity and amide bond formation in an undergraduate organic chemistry course. The method is noted for its simplicity, environmental friendliness, and potential for expansion to new methods of amide bond formation (Withey & Bajic, 2015).
Novel Impurities in Pharmaceutical Drugs
Research on Repaglinide, an anti-diabetic drug, identified and characterized seven novel impurities detected by ultra-performance liquid chromatography (UPLC). Among these impurities were compounds featuring cyano and cyclohexyl groups, showcasing the importance of thorough impurity profiling in pharmaceuticals to ensure drug safety and efficacy (Kancherla et al., 2018).
Heterogeneous Catalysis in Organic Synthesis
A study on the use of NH4H2PO4/Al2O3 as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives highlights the role of heterogeneous catalysts in promoting efficient and environmentally benign organic synthesis. The research emphasizes the benefits of using readily available catalysts, short reaction times, and easy work-up procedures, contributing to the development of sustainable chemical processes (Maleki & Ashrafi, 2014).
Paper Chromatographic Techniques in Amino Acid Separation
An innovative solvent system for paper chromatographic separation of amino acids demonstrates the application of cyclohexylamine in achieving excellent separation and identification of amino acids. This method offers a reproducible and less hazardous alternative to phenolic systems, with the potential for applications in biochemical research and analysis (Mizell & Simpson, 1961).
properties
IUPAC Name |
N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-13-6-12(7-14(19)8-13)17(24)21-10-16(23)22-15(9-20)11-4-2-1-3-5-11/h6-8,11,15H,1-5,10H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGOLRNHKDMELW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide |
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